A Technical Guide to the Synthesis and Properties of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid
A Technical Guide to the Synthesis and Properties of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid
Abstract: This document provides a comprehensive technical overview of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It details a plausible synthetic pathway, summarizes key physicochemical properties, and discusses the known biological context of the broader class of pyridine-thiazole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and logical visualizations to support further research and application.
Introduction
The integration of pyridine and thiazole rings into a single molecular scaffold has yielded compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] The unique electronic and structural features of this heterocyclic system make it a privileged core in the design of novel therapeutic agents. 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is a member of this class, featuring a carboxylic acid functional group that allows for further derivatization, making it a versatile building block for chemical synthesis. This guide elucidates the synthesis and known characteristics of this compound and its close structural isomers to provide a foundational resource for its scientific exploration.
Physicochemical Properties
Quantitative data for the specific title compound, 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, is not extensively available in public literature. However, data for its closely related positional isomers have been reported and are summarized below for comparative analysis. These isomers share the same molecular formula and weight but differ in the attachment points of the pyridine ring and the carboxylic acid group.
Table 1: Physicochemical Data of Pyridinyl-Thiazole-Carboxylic Acid Isomers
| Property | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
| CAS Number | 21278-86-4[3] | 59020-45-0[1] | 39067-29-3[4] |
| Molecular Formula | C₉H₆N₂O₂S[3] | C₉H₆N₂O₂S[1] | C₉H₆N₂O₂S[4] |
| Molecular Weight | 206.22 g/mol [3] | 206.22 g/mol [1] | 206.22 g/mol [4] |
| Melting Point | >300 °C | Not Reported | Not Reported |
| Form | Solid | Not Reported | Not Reported |
| pKa (Carboxylic Acid) | Not Reported | ≈ 3.3[1] | Not Reported |
| pKaH (Pyridine N) | Not Reported | ≈ 5.6[1] | Not Reported |
| pKaH (Thiazole N) | Not Reported | ≈ 2.4[1] | Not Reported |
| Topological Polar Surface Area (TPSA) | Not Reported | Not Reported | 63.08 Ų[4] |
| LogP | Not Reported | Not Reported | 1.9033[4] |
Synthesis and Experimental Protocols
The most common and efficient method for constructing the 2-substituted-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis. This involves the condensation reaction between a thioamide and an α-halo carbonyl compound. A plausible and detailed synthetic route for 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is outlined below.
Proposed Synthetic Pathway
The synthesis can be achieved in a two-step process starting from pyridine-2-carbothioamide and ethyl 3-bromo-2-oxopropanoate. The initial step is a Hantzsch cyclocondensation to form the ethyl ester of the target molecule, followed by saponification (base-catalyzed hydrolysis) to yield the final carboxylic acid.
Caption: Proposed Hantzsch synthesis and hydrolysis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
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Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carbothioamide (1.0 eq) and absolute ethanol (15 mL per 10 mmol of thioamide).
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Reaction Initiation: Stir the mixture until the thioamide is fully dissolved. To this solution, add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.
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Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield the pure ester.
Step 2: Synthesis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
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Reagents and Setup: Dissolve the purified ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
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Reaction Initiation: Cool the solution in an ice bath to 0 °C. Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) portion-wise to the stirred solution.
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Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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Work-up and Isolation: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Precipitation: Cool the aqueous layer again to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) until the pH reaches approximately 2-3. A precipitate should form.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid.
Biological and Pharmacological Context
While specific studies on the biological activity of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid are limited, the general class of pyridine-thiazole hybrids has demonstrated significant potential in pharmacology.
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Anticancer Activity: Various derivatives have shown promising cytotoxic effects against several cancer cell lines, including breast, liver, and prostate cancer.[1][2] The mechanism is often linked to the inhibition of specific enzymes or protein kinases involved in cell proliferation.[2]
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Antimicrobial Properties: The pyridine-thiazole scaffold is also associated with antimicrobial activity against a range of bacterial strains.[1]
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Enzyme Inhibition: These compounds are being explored as potential inhibitors for enzymes involved in metabolic pathways, which is a key strategy in modern drug development.[1]
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Anti-fibrotic Activity: Related structures containing pyridine and other heterocyclic rings have been investigated for their anti-fibrotic properties, suggesting a potential application in treating conditions characterized by excessive collagen deposition.[5][6]
The presence of the carboxylic acid group in the title compound provides a convenient handle for creating amide or ester libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
References
- 1. Buy 4-(Pyridin-2-yl)thiazole-2-carboxylic acid | 59020-45-0 [smolecule.com]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2-(PYRIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 21278-86-4 [matrix-fine-chemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
